molecular formula C11H10BrN B13864538 2-Bromo-4-methylnaphthalen-1-amine

2-Bromo-4-methylnaphthalen-1-amine

Cat. No.: B13864538
M. Wt: 236.11 g/mol
InChI Key: DVPHRFCASYQLFU-UHFFFAOYSA-N
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Description

2-Bromo-4-methylnaphthalen-1-amine is an organic compound with the molecular formula C11H10BrN It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a bromine atom and an amine group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-methylnaphthalen-1-amine can be synthesized through several methods. One common approach involves the bromination of 4-methylnaphthalen-1-amine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the naphthalene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methylnaphthalen-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.

    Reduction Reactions: The amine group can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for the reduction of the amine group.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Naphthoquinones and other oxidized derivatives.

    Reduction: Secondary or tertiary amines.

Scientific Research Applications

2-Bromo-4-methylnaphthalen-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methylnaphthalen-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and amine group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methylnaphthalen-1-amine
  • 2-Methylnaphthalen-1-amine
  • 1-Bromo-2-methylnaphthalene

Uniqueness

2-Bromo-4-methylnaphthalen-1-amine is unique due to the specific positioning of the bromine atom and the amine group on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

2-bromo-4-methylnaphthalen-1-amine

InChI

InChI=1S/C11H10BrN/c1-7-6-10(12)11(13)9-5-3-2-4-8(7)9/h2-6H,13H2,1H3

InChI Key

DVPHRFCASYQLFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=CC=CC=C12)N)Br

Origin of Product

United States

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